![molecular formula C17H20N2O2S B183601 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine CAS No. 4004-96-0](/img/structure/B183601.png)
1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine
Overview
Description
Scientific Research Applications
Radiation Mitigation in Mice : 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine was found to mitigate gastrointestinal acute radiation syndrome (ARS) by activating Hedgehog signaling, which expands the intestinal stem cell pool, thereby aiding in recovery after radiation exposure (Duhachek-Muggy et al., 2019).
Acaricidal Activity : A study synthesized various phenylpiperazine derivatives and evaluated their acaricidal activity, finding that certain derivatives exhibited significant effectiveness against mites (Suzuki et al., 2021).
Antineoplastic and Cytotoxicity Effects : 1-(Phenylmethyl)-4,7,10-tris-[(4'methylphenyl) sulfonyl]-1,4,7,10-tetraazacyclododecane, a related compound, exhibited potent in vivo antineoplastic and in vitro cytotoxicity in murine and human tissue cultured cells (Hall et al., 1997).
Enzyme Inhibition Potentials : A series of 1-arylsulfonyl-4-Phenylpiperazine compounds were synthesized and tested for their enzyme inhibition capabilities, showing moderate inhibitory effects on enzymes like α-glucosidase, lipoxygenase, acetyl cholinesterase, and butyryl cholinesterase (Abbasi et al., 2017).
Corrosion Inhibition : The compound 1-[(4-methylPhenyl) Sulfonyl]-4-pyridine-2-ylpiperazine was investigated as a corrosion inhibitor for mild steel in acidic medium, showing significant inhibition efficiency (Sumathi et al., 2016).
Adenosine Receptor Antagonists : A study developed sulfonamide-containing adenosine A2B receptor antagonists, employing compounds like 1-Propyl- and 1,3-dimethyl-8-p-sulfophenylxanthine (Yan et al., 2006).
Muscarinic Antagonist Properties : Research into [4-(phenylsulfonyl)phenyl]methylpiperazine derivatives led to the discovery of selective muscarinic antagonists with potential therapeutic applications (Kozlowski et al., 2000).
Anti-HIV-1 Activities : Novel sulfonamides, including 1- and 3-benzenesulfonylindoles, exhibited potent anti-HIV-1 activities, particularly against strains resistant to non-nucleoside reverse transcriptase inhibitors (Silvestri et al., 2003).
Intestinal Permeation Enhancement : Phenylpiperazine derivatives, like 1-phenylpiperazine, were studied for their potential as intestinal permeation enhancers, showing enhanced permeability with minimal cytotoxicity (Fein et al., 2017).
Coordination Chemistry : Research involving 1-[(4-methylphenyl)sulfonyl]-2-[1-(2-pyridylmethylidene)amino]benzene focused on its coordination with nickel, providing insights into its chemical behavior and potential applications (Bermejo et al., 2000).
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-15-7-9-17(10-8-15)22(20,21)19-13-11-18(12-14-19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXQOJRYRAKLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960502 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203107 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Phenyl-1-(p-tolylsulphonyl)piperazine | |
CAS RN |
4004-96-0 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4004-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-1-(p-tolylsulphonyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004004960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-4-phenylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1-(p-tolylsulphonyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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